2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone
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Description
“2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
The InChI code for “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is 1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” include a molecular weight of 309.19 and a molecular formula of C16H14Cl2O2 .Scientific Research Applications
Microwave- and Ultrasound-assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) demonstrated a rapid semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating. This process involves a stereo- and regio-isomeric mixture of phenylpropenes reacting with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The synthesis represents an efficient method for preparing derivatives of propiophenones, including 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, under environmentally benign conditions (Joshi, Sharma, & Sinha, 2005).
α-Chlorination Techniques
Tsuruta et al. (1985) explored the α-chlorination of aryl ketones using manganese(III) acetate, presenting a synthetic pathway relevant to derivatives like 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Their research outlines efficient methods for achieving α,α-dichloro derivatives, offering insights into the synthetic applicability and reaction mechanisms for chlorinated propiophenones (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Photosensitive Polyphosphonate Derivatives
Kaniappan, Murugavel, and Thangadurai (2013) synthesized a series of homo and copolyphosphonate derivatives containing photosensitive unsaturated keto groups in the main chain, utilizing 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. This research highlights the potential of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives in developing materials with unique thermal and photosensitive properties, offering applications in advanced materials science (Kaniappan, Murugavel, & Thangadurai, 2013).
Synthesis of Novel Photosensitive Compounds
Yousif and Fadhil (2020) detailed the synthesis of novel photosensitive compounds, including derivatives of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, through base-catalyzed aldol condensation reactions. Their findings contribute to the development of new materials with potential applications in photochemistry and materials science (Yousif & Fadhil, 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUQTMCYYSKTHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644292 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898776-25-5 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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